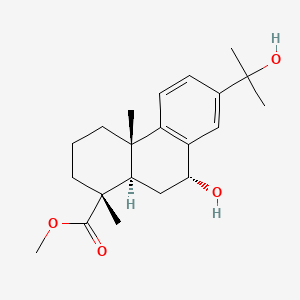

Methyl 7,15-dihydroxydehydroabietate

Vue d'ensemble

Description

Methyl 7,15-dihydroxydehydroabietate is a natural product found in Pinus yunnanensis . It has a molecular formula of C21H30O4 and a molecular weight of 346.5 g/mol .

Molecular Structure Analysis

The IUPAC name of Methyl 7,15-dihydroxydehydroabietate is methyl (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate . The compound has a complex structure with multiple rings and functional groups. The presence of two hydroxyl groups (-OH) indicates that it can form hydrogen bonds .Physical And Chemical Properties Analysis

Methyl 7,15-dihydroxydehydroabietate has a molecular weight of 346.5 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 3 rotatable bonds . The exact mass of the compound is 346.21440943 g/mol .Applications De Recherche Scientifique

Analysis in Art Conservation

Methyl 7,15-dihydroxydehydroabietate, along with other diterpenoid acids, was identified in an aged varnish sample from "The Girl with the Pearl Earring" by Vermeer. This discovery contributes to the understanding of the chemical changes in varnishes over time, which is crucial for art conservation and restoration practices (Pastorova, Berg, Boon, & Verhoeven, 1997).

Role in Allergy and Dermatology

Research on Portuguese colophony, a type of gum rosin, isolated 7-oxodehydroabietic acid and 15-hydroxydehydroabietic acid (related to Methyl 7,15-dihydroxydehydroabietate) as contact allergens. This finding is significant for understanding allergic reactions to certain plant-based substances and has implications for dermatology (Karlberg, Boman, Hacksell, Jacobsson, & Nilsson, 1988).

Potential in Cancer Research

A study on gastric cancer revealed that 15-hydroxyprostaglandin dehydrogenase is down-regulated in the disease. Given that methyl 7,15-dihydroxydehydroabietate involves the 15-hydroxy group, understanding this enzyme's behavior could provide insights into novel cancer treatments or diagnostics (Thiel et al., 2009).

Antimicrobial Properties

Methyl 7,15-dihydroxydehydroabietate, as part of the resin acid family, shows antimicrobial activities against several microorganisms, including bacteria and fungi. This research is crucial for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Savluchinske-Feio, Curto, Gigante, & Roseiro, 2006).

Mécanisme D'action

Target of Action

Methyl 7,15-dihydroxydehydroabietate is a bioactive natural product that is isolated from plants . It acts as a secondary metabolite in plants and has been shown to be the primary metabolite in some species of bacteria . .

Mode of Action

As a secondary metabolite in plants, it may interact with various enzymes and proteins within the plant’s metabolic pathways

Biochemical Pathways

Methyl 7,15-dihydroxydehydroabietate is involved in the secondary metabolism of certain plants and bacteria . Secondary metabolites often play roles in plant defense mechanisms, signaling, and regulation.

Result of Action

As a secondary metabolite, it may have various effects on the physiology of the plant, including defense against pathogens, signaling, and regulation .

Propriétés

IUPAC Name |

methyl (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3/t16-,17-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTXWRPVFGYIEY-DEPWHIHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100192 | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7,15-dihydroxydehydroabietate | |

CAS RN |

155205-65-5 | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155205-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

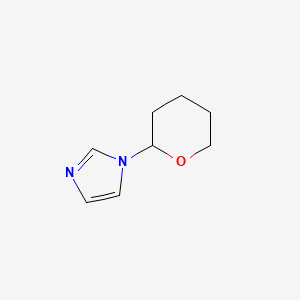

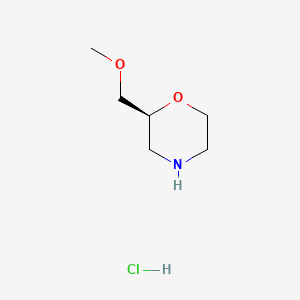

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]](/img/no-structure.png)

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)

![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)